molecular formula C10H16ClNO B4747773 (3-isobutoxyphenyl)amine hydrochloride

(3-isobutoxyphenyl)amine hydrochloride

Cat. No.: B4747773
M. Wt: 201.69 g/mol
InChI Key: KNRHUFMCFLRCKF-UHFFFAOYSA-N
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Description

(3-isobutoxyphenyl)amine hydrochloride: is an organic compound with a molecular formula of C10H16ClNO. It is a derivative of aniline, where the phenyl group is substituted with an isobutoxy group at the third position. This compound is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-isobutoxyphenyl)amine hydrochloride typically involves the reaction of 3-isobutoxyaniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows: [ \text{3-isobutoxyaniline} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: (3-isobutoxyphenyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Corresponding amines or reduced forms.

    Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry: (3-isobutoxyphenyl)amine hydrochloride is used as an intermediate in the synthesis of various organic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the effects of substituted anilines on biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. It is also employed in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (3-isobutoxyphenyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    (2-isobutoxyphenyl)amine hydrochloride: Similar structure but with the isobutoxy group at the second position.

    (4-isobutoxyphenyl)amine hydrochloride: Similar structure but with the isobutoxy group at the fourth position.

Uniqueness: (3-isobutoxyphenyl)amine hydrochloride is unique due to the position of the isobutoxy group, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its 2- and 4-substituted counterparts.

Properties

IUPAC Name

3-(2-methylpropoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-8(2)7-12-10-5-3-4-9(11)6-10;/h3-6,8H,7,11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRHUFMCFLRCKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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